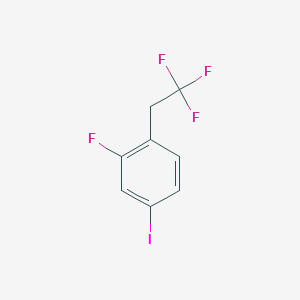
2-Fluoro-4-iodo-1-(2,2,2-trifluoroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-iodo-1-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H5F4I It is a halogenated aromatic compound, characterized by the presence of both fluorine and iodine atoms on the benzene ring, along with a trifluoroethyl group
Preparation Methods
The synthesis of 2-Fluoro-4-iodo-1-(2,2,2-trifluoroethyl)benzene typically involves multi-step organic reactions. One common method includes the halogenation of a suitable precursor, such as 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene, followed by reduction and subsequent iodination . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Fluoro-4-iodo-1-(2,2,2-trifluoroethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Cross-Coupling Reactions: It is a versatile building block in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.
Scientific Research Applications
2-Fluoro-4-iodo-1-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex fluorinated aromatic compounds, which are valuable in materials science and pharmaceuticals.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including as inhibitors of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-iodo-1-(2,2,2-trifluoroethyl)benzene and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The fluorine atoms can also participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 2-Fluoro-4-iodo-1-(2,2,2-trifluoroethyl)benzene include:
1,1,1-Trifluoro-2-iodoethane: This compound shares the trifluoroethyl group but lacks the aromatic ring, making it less versatile in aromatic substitution reactions.
4-Fluoroiodobenzene: This compound has a similar structure but lacks the trifluoroethyl group, which can affect its reactivity and applications.
(1-Bromo-2,2,2-trifluoroethyl)benzene: This compound has a bromine atom instead of iodine, which can influence its reactivity in substitution and cross-coupling reactions.
Properties
Molecular Formula |
C8H5F4I |
|---|---|
Molecular Weight |
304.02 g/mol |
IUPAC Name |
2-fluoro-4-iodo-1-(2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C8H5F4I/c9-7-3-6(13)2-1-5(7)4-8(10,11)12/h1-3H,4H2 |
InChI Key |
JEKRLLGEHZFHLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)F)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















